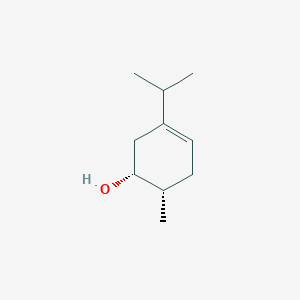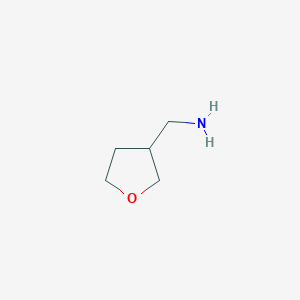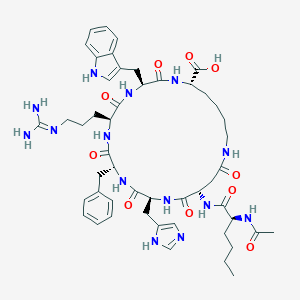
2-Acetylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylhexanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 2-cyanohexan-1-one or 2-cyanocapronitrile. This compound is widely used in scientific research applications due to its versatile nature and unique properties. In
Mecanismo De Acción
The mechanism of action of 2-Acetylhexanenitrile is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyanide group. The compound can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and esters. This property makes it a versatile reagent for organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Acetylhexanenitrile are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested. It is important to handle this compound with care and follow proper safety protocols while working with it in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-Acetylhexanenitrile for lab experiments include its high purity, ease of synthesis, and versatile nature. It can be used as a reagent in various organic synthesis reactions and is an important precursor for the synthesis of pharmaceuticals and chiral ligands. However, the limitations of this compound include its toxicity and the need for proper safety protocols while working with it in the laboratory.
Direcciones Futuras
There are several future directions for the research on 2-Acetylhexanenitrile. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a reagent for asymmetric catalysis. Additionally, the biochemical and physiological effects of this compound need to be studied more extensively to better understand its toxicology and potential applications in medicine.
Conclusion:
In conclusion, 2-Acetylhexanenitrile is a versatile chemical compound that is widely used in scientific research applications. It is synthesized by the reaction between 2-hexanone and sodium cyanide in the presence of a catalyst and can be used as a reagent in various organic synthesis reactions. While the biochemical and physiological effects of this compound are not well understood, it is known to be toxic and requires proper safety protocols while handling it in the laboratory. The future directions for research on 2-Acetylhexanenitrile include the development of new synthetic methods, exploration of its potential as a reagent for asymmetric catalysis, and further study of its toxicology and potential applications in medicine.
Métodos De Síntesis
2-Acetylhexanenitrile is synthesized by the reaction between 2-hexanone and sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction takes place in anhydrous ethanol or methanol and is typically carried out under reflux conditions. The yield of this reaction is generally high, and the purity of the product can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
2-Acetylhexanenitrile has a wide range of scientific research applications due to its unique properties. It is used as a reagent in the synthesis of various organic compounds such as 2-acetylhexanoic acid, which is used in the production of plasticizers, lubricants, and surfactants. It is also used in the synthesis of pharmaceuticals such as anti-cancer drugs and anti-inflammatory drugs. Additionally, 2-Acetylhexanenitrile is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
IUPAC Name |
2-acetylhexanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-8(6-9)7(2)10/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZVUDAJFOTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylhexanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)


![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)





